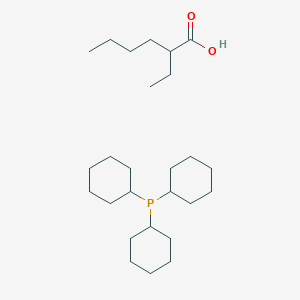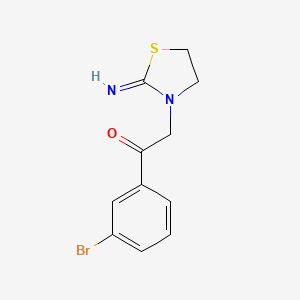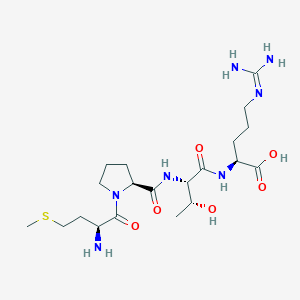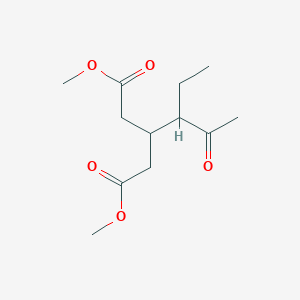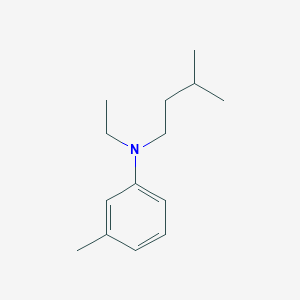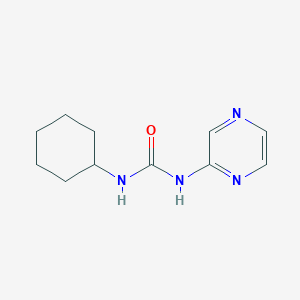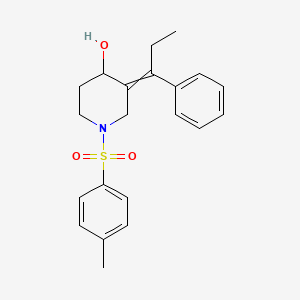![molecular formula C28H34O10 B15161487 5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) CAS No. 676267-92-8](/img/structure/B15161487.png)
5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) is a chemical compound known for its unique structure and properties It consists of a dodecane chain linked by oxy groups to benzene rings, each of which is further connected to dicarboxylato groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) typically involves the reaction of dodecanediol with benzene-1,3-dicarboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of ester bonds. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or hydroxyl groups.
科学的研究の応用
5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s structural properties make it suitable for use in materials science, particularly in the development of advanced polymers and nanomaterials.
作用機序
The mechanism by which 5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its carboxylato groups and forming stable complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the overall structure of the complex.
類似化合物との比較
Similar Compounds
5,5’-[But-2-ene-1,4-diylbis(oxy)]diisophthalic acid: This compound has a similar structure but with a shorter and more rigid spacer between the benzene rings.
5,5’-[Ethane-1,2-diylbis(oxy)]diisophthalic acid:
Uniqueness
5,5’-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato) is unique due to its long and flexible dodecane spacer, which provides greater conformational freedom and versatility in forming coordination polymers and other complex structures. This flexibility can lead to the development of materials with novel properties and applications not achievable with shorter or more rigid spacers.
特性
CAS番号 |
676267-92-8 |
|---|---|
分子式 |
C28H34O10 |
分子量 |
530.6 g/mol |
IUPAC名 |
5-[12-(3,5-dicarboxyphenoxy)dodecoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H34O10/c29-25(30)19-13-20(26(31)32)16-23(15-19)37-11-9-7-5-3-1-2-4-6-8-10-12-38-24-17-21(27(33)34)14-22(18-24)28(35)36/h13-18H,1-12H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChIキー |
ACXDWGQSUARRRB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCCCCCCCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)

![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
